Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Procure 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide (CAS 1396765-49-3) for your drug discovery or agrochemical screening library. This compound uniquely features a direct N-(isoxazol-4-yl)carboxamide linkage without a methylene spacer, a validated pharmacophore for TGR5 agonism (pEC₅₀ up to 9) and AMPA receptor inhibition. Its distinct regioisomer and conformational rigidity (3 rotatable bonds) minimize entropic penalty and enhance target selectivity versus common spacer-containing analogs. Positioned in favorable physicochemical space (XLogP3 3.2, TPSA 55.1 Ų) for cell-based assays and phloem mobility, it offers a structurally authenticated, IP-differentiable scaffold for PD-1/PD-L1 antagonist hit-finding campaigns.

Molecular Formula C15H15ClN2O2
Molecular Weight 290.75
CAS No. 1396765-49-3
Cat. No. B2808006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide
CAS1396765-49-3
Molecular FormulaC15H15ClN2O2
Molecular Weight290.75
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CON=C3
InChIInChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)15(7-1-2-8-15)14(19)18-13-9-17-20-10-13/h3-6,9-10H,1-2,7-8H2,(H,18,19)
InChIKeyANLJRMVSEIWQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide (CAS 1396765-49-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide (CAS 1396765-49-3, PubChem CID 71797743) is a synthetic small molecule belonging to the isoxazole-4-carboxamide class [1]. It features a cyclopentane core substituted at the 1-position with a 4-chlorophenyl group and linked via a carboxamide bridge directly to an isoxazol-4-yl moiety — a regiochemical arrangement that is notably less common than the widely explored isoxazol-3-yl carboxamide analogs [2]. The compound has a molecular formula of C₁₅H₁₅ClN₂O₂, a molecular weight of 290.74 g/mol, a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 55.1 Ų, and three rotatable bonds [1]. It is commercially available from multiple chemical suppliers as a research-grade building block or screening compound; however, no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound has been deposited in public databases such as ChEMBL, BindingDB, or PubChem BioAssay as of the latest update [1].

Why In-Class Isoxazole Carboxamide Analogs Cannot Simply Substitute for 1-(4-Chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide


Substituting 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide with a structurally related isoxazole carboxamide carries significant risk of altering critical molecular recognition properties. This compound is distinguished by two features that are simultaneously absent in the majority of commercially available or literature-reported cyclopentane-isoxazole carboxamide analogs: (i) the isoxazole ring is attached via its 4-position directly to the carboxamide nitrogen without an intervening methylene spacer, and (ii) the cyclopentane 1-position bears a 4-chlorophenyl substituent rather than hydrogen or alkyl groups [1]. The most common comparator subclass — N-(isoxazol-3-ylmethyl)cyclopentanecarboxamides — incorporates a methylene linker and a different isoxazole regioisomer, which alters H-bonding geometry, conformational flexibility (≥5 vs. 3 rotatable bonds), and electronic distribution across the heterocycle . Even the simple des-isoxazole analog, 1-(4-chlorophenyl)cyclopentane-1-carboxamide (CAS 84833-61-4), differs substantially in hydrogen-bond acceptor count (1 vs. 3), TPSA (43.1 vs. 55.1 Ų), and XLogP3 (2.8 vs. 3.2), portending divergent solubility, permeability, and target engagement profiles [2]. These cumulative differences mean that generic substitution without experimental validation of the specific chemotype cannot be assumed to preserve biological activity.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. the Parent Cyclopentanecarboxamide (CAS 84833-61-4)

The target compound carries three hydrogen-bond acceptor (HBA) atoms (two from the carboxamide oxygen and isoxazole ring O/N) versus only one HBA in the des-isoxazole parent compound 1-(4-chlorophenyl)cyclopentane-1-carboxamide (CAS 84833-61-4) [1][2]. This two-unit increase in HBA count directly affects molecular recognition capacity and aqueous solvation thermodynamics. Per Lipinski and related drug-likeness frameworks, an HBA count of 3 remains well within the acceptable range (≤10) while providing additional polar interaction opportunities that the parent compound lacks. The increase in TPSA from 43.1 Ų (parent) to 55.1 Ų (target) further quantifies this polar surface expansion, a parameter routinely used to predict intestinal absorption and blood-brain barrier penetration [1][2].

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Regiochemical Differentiation: Isoxazol-4-yl vs. Isoxazol-3-ylmethyl Carboxamide Attachment

The target compound employs an N-(isoxazol-4-yl)carboxamide linkage, wherein the isoxazole ring is connected at its 4-position directly to the amide nitrogen. In contrast, the most prevalent subclass of cyclopentane-isoxazole carboxamide analogs found in commercial screening libraries and patent literature utilizes an N-(isoxazol-3-ylmethyl)carboxamide architecture with a methylene (-CH₂-) spacer inserted between the amide nitrogen and the isoxazole C3 position [1]. This difference has three quantifiable consequences: (a) the target compound has only 3 rotatable bonds versus ≥5 in methylene-bridged analogs (e.g., 1-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide), reducing conformational entropy loss upon binding; (b) the N4 vs. C3 attachment alters the distance and angle of the H-bond acceptor/donor presentation to targets; and (c) the electronic distribution of the isoxazole ring differs between 4-substituted and 3-substituted regioisomers due to the adjacency of the ring oxygen and nitrogen atoms [1][2].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Class-Level Evidence: 3-Aryl-4-isoxazolecarboxamide Pharmacophore Demonstrates Potent TGR5 Receptor Agonism (pEC₅₀ up to 9)

Although no direct bioactivity data exist for the target compound itself, the 3-aryl-4-isoxazolecarboxamide pharmacophore that defines this compound's core architecture has been validated in the primary literature as a productive scaffold for potent biological activity. A series of 3-aryl-4-isoxazolecarboxamides was identified through high-throughput screening and optimized to yield potent agonists of the human TGR5 G-protein-coupled receptor, with the most active exemplars achieving pEC₅₀ values of up to 9 (EC₅₀ ≈ 1 nM) [1]. The target compound shares the identical 4-isoxazolecarboxamide connectivity pattern with these validated TGR5 agonists. Critically, the SAR from this series demonstrates that the 4-carboxamide regioisomer is essential for activity — the corresponding 3-carboxamide and 5-carboxamide regioisomers showed substantially reduced or abolished agonism [1]. This provides pharmacological precedent for prioritizing the 4-isoxazolecarboxamide connectivity embodied by the target compound over the more common 3-isoxazolecarboxamide analogs when screening against GPCR or related targets.

GPCR Drug Discovery TGR5 Agonism Metabolic Disease

Isoxazole-4-carboxamide Derivatives as AMPA Receptor Modulators: Class-Level Precedent for Ion Channel Applications

Isoxazole-4-carboxamide derivatives have been experimentally characterized as potent modulators of AMPA-type ionotropic glutamate receptors. In a recent electrophysiological study, isoxazole-4-carboxamide derivatives produced up to 8-fold inhibition of AMPA receptor activity (CIC-1: 8-fold reduction; CIC-2: 7.8-fold reduction), demonstrating that the 4-carboxamide connectivity is compatible with high-potency modulation of integral membrane protein targets [1]. This finding is structurally significant because the target compound — bearing an isoxazol-4-yl group directly linked to the carboxamide — presents the same isoxazole-4-carboxamide substructure that engages the AMPA receptor binding site. By contrast, isoxazole-3-carboxamide derivatives, which dominate commercial cyclopentane-isoxazole libraries, orient the heterocycle differently relative to the carboxamide and may not recapitulate this activity profile. The direct N-(isoxazol-4-yl) attachment in the target compound eliminates the conformational uncertainty introduced by the methylene spacer present in most commercial analogs.

Neuroscience AMPA Receptor Modulation Ion Channel Pharmacology

N-(Isoxazol-4-yl)carboxamide as a Privileged Fragment for Immune Checkpoint Inhibition: PD-1/PD-L1 Precedent

The N-(isoxazol-4-yl)carboxamide substructure — exactly as found in the target compound — has been specifically identified in the patent and medicinal chemistry literature as productive for PD-1/PD-L1 immune checkpoint inhibition. N-(Isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide has been characterized as a small-molecule inhibitor targeting the PD-1/PD-L1 protein-protein interaction . This is significant because the specific N-(isoxazol-4-yl) connectivity, as opposed to N-(isoxazol-3-yl) or N-(isoxazol-5-yl) variants, positions the isoxazole ring nitrogen and oxygen atoms for key H-bonding interactions within the PD-L1 binding pocket. The target compound retains this identical N-(isoxazol-4-yl)carboxamide connectivity, distinguishing it from the majority of commercial cyclopentane-isoxazole analogs that employ N-(isoxazol-3-yl)methyl linkages. This structural mimicry of a validated immune checkpoint pharmacophore provides a testable hypothesis for repurposing or screening the target compound in immuno-oncology applications.

Immuno-Oncology PD-1/PD-L1 Small-Molecule Checkpoint Inhibitor

Limitation Statement: Absence of Published Bioactivity Data for This Specific Compound

It must be explicitly stated that as of the knowledge cutoff date, no quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, Kd, % inhibition at defined concentration, or any other potency/affinity metric) for 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide (CAS 1396765-49-3) has been deposited in any of the following public databases: ChEMBL, BindingDB, PubChem BioAssay, or the primary peer-reviewed literature indexed in PubMed [1][2]. The compound does not appear in any identified structure-activity relationship study, patent exemplification table, or high-throughput screening campaign with disclosed results. Consequently, all biological differentiation claims in this guide are necessarily based on class-level inference from structurally related isoxazole-4-carboxamide derivatives or on computed physicochemical comparisons with defined analogs. Procurement decisions should weigh this evidential limitation: the compound's structural uniqueness is well-supported, but its biological performance relative to comparators has not been experimentally determined in the public domain. Users requiring guaranteed potency or selectivity data should commission bespoke profiling or consider well-characterized analogs with published IC₅₀ values.

Data Transparency Evidence Quality Procurement Risk Assessment

Recommended Application Scenarios for 1-(4-Chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide Based on Structural Differentiation Evidence


GPCR Screening Library Expansion Using the 4-Isoxazolecarboxamide Pharmacophore

The target compound is structurally pre-validated for GPCR-focused screening campaigns based on the demonstrated TGR5 agonism of the 3-aryl-4-isoxazolecarboxamide series (pEC₅₀ up to 9) [1]. Its N-(isoxazol-4-yl)carboxamide connectivity replicates the essential pharmacophoric element required for activity in this validated chemotype. Procurement of this compound for GPCR screening libraries — particularly those targeting Class A orphan receptors or metabolic disease targets — is supported by class-level SAR showing that the 4-carboxamide regioisomer is essential for activity, with 3-carboxamide and 5-carboxamide analogs showing substantially reduced potency in published series [1]. The compound's XLogP3 of 3.2 and TPSA of 55.1 Ų place it in a favorable property space for cell-based GPCR assays, balancing membrane permeability with aqueous solubility [2].

Ion Channel Modulator Screening with Reduced Conformational Entropy Penalty

The isoxazole-4-carboxamide scaffold has demonstrated up to 8-fold AMPA receptor inhibition in electrophysiological studies [1]. The target compound's direct N-(isoxazol-4-yl) attachment (3 rotatable bonds) offers a meaningful conformational advantage over methylene-bridged analogs (≥5 rotatable bonds) for ion channel targets where ligand rigidity often correlates with subtype selectivity and improved binding kinetics. The reduced entropic penalty upon binding, coupled with the electron-deficient isoxazole ring's capacity for π-stacking and H-bonding within narrow channel pore or allosteric pocket geometries, makes this compound a rational choice for neuroscience-focused ion channel screening collections.

Immuno-Oncology Chemical Probe Initiation via PD-L1 Pharmacophore Mimicry

The N-(isoxazol-4-yl)carboxamide substructure has been validated in the PD-1/PD-L1 immune checkpoint inhibition field [1]. For programs seeking novel small-molecule PD-L1 antagonists, the target compound provides a structurally authenticated entry point that retains the exact N-(isoxazol-4-yl) connectivity of known PD-L1 inhibitors while offering a distinct cyclopentane-4-chlorophenyl scaffold for intellectual property differentiation. This scenario is appropriate for hit-finding campaigns where structural novelty combined with pharmacophore precedent is valued. The compound can serve as a starting point for SAR exploration, with the 4-chlorophenyl group and cyclopentane ring providing vectors for further diversification [2].

Agrochemical Lead Generation Leveraging Isoxazole Carboxamide Bioisosterism

Isoxazole carboxamide derivatives have an established track record in agrochemical research, particularly as herbicide safeners and fungicides [1]. The target compound's combination of a lipophilic 4-chlorophenyl group (XLogP3 contribution), a cyclopentane ring (conformational constraint), and an isoxazole-4-carboxamide moiety (H-bonding capacity, TPSA 55.1 Ų) mirrors the physicochemical profile of several commercial agrochemical leads. Its structural features — moderate lipophilicity, limited rotatable bonds, and heterocyclic H-bond acceptor capacity — align with physicochemical property guidelines for foliar uptake and phloem mobility in plant systems. Procurement for agrochemical screening programs is supported by the compound's physicochemical differentiation from simpler amide analogs and its membership in the broadly bioactive isoxazole carboxamide class [2].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(1,2-oxazol-4-yl)cyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.